Cas no 1196396-29-8 (2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1196396-29-8 structure
Produktname:2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-Nr.:1196396-29-8
MF:C17H25BO3
MW:288.189605474472
CID:4685252
PubChem ID:66915618

2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-[3-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
    • 2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • IZQHPCQIABNPEK-UHFFFAOYSA-N
    • 2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • EN300-1706486
    • 2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • SCHEMBL1129399
    • 1196396-29-8
    • 2-(4-cyclopentyloxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • G63249
    • AKOS018219268
    • MFCD16451304
    • 2-(4-cyclopentyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • starbld0018716
    • Inchi: 1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)13-8-7-11-15(12-13)19-14-9-5-6-10-14/h7-8,11-12,14H,5-6,9-10H2,1-4H3
    • InChI-Schlüssel: IZQHPCQIABNPEK-UHFFFAOYSA-N
    • Lächelt: O1B(C2C=CC=C(C=2)OC2CCCC2)OC(C)(C)C1(C)C

Berechnete Eigenschaften

  • Genaue Masse: 288.1896748g/mol
  • Monoisotopenmasse: 288.1896748g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 21
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 347
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 27.7

2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-1706486-0.25g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
0.25g
$325.0 2023-09-20
Enamine
EN300-1706486-5.0g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
5g
$1903.0 2023-06-04
Enamine
EN300-1706486-1g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
1g
$656.0 2023-09-20
Enamine
EN300-1706486-10g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
10g
$2823.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2005521-5g
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 98%
5g
¥8866.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2005521-100mg
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 98%
100mg
¥348.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2005521-250mg
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 98%
250mg
¥690.00 2024-08-09
Enamine
EN300-1706486-10.0g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
10g
$2823.0 2023-06-04
Enamine
EN300-1706486-0.5g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
0.5g
$512.0 2023-09-20
Enamine
EN300-1706486-5g
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1196396-29-8 95%
5g
$1903.0 2023-09-20

2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1196396-29-8)2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1223786
Reinheit:99%
Menge:1g
Preis ($):197